molecular formula C5H2FN3 B11797718 5-Fluoropyrimidine-4-carbonitrile

5-Fluoropyrimidine-4-carbonitrile

Cat. No.: B11797718
M. Wt: 123.09 g/mol
InChI Key: UFNAFMNIXMWPMX-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The fluorine atom in the 5-position of the pyrimidine ring significantly alters the compound’s chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidine-4-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium cyanide under controlled conditions . This reaction yields this compound with high efficiency.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes. These methods utilize advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the compound’s structural similarity to nucleotides allow it to interfere with DNA and RNA synthesis. This interference can inhibit the activity of enzymes such as thymidylate synthase, leading to cytotoxic effects in rapidly dividing cells .

Comparison with Similar Compounds

Uniqueness: 5-Fluoropyrimidine-4-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group. This structural feature imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-fluoropyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3/c6-4-2-8-3-9-5(4)1-7/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNAFMNIXMWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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